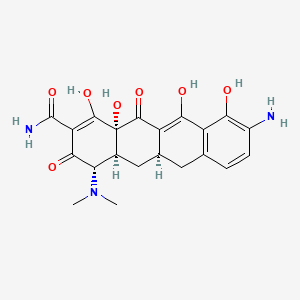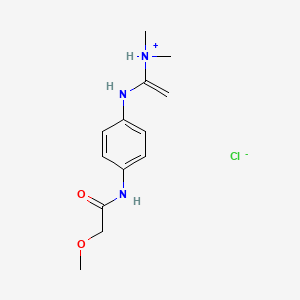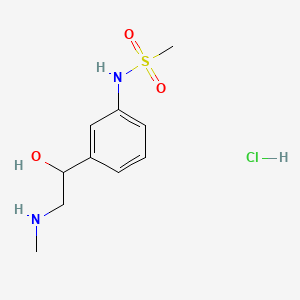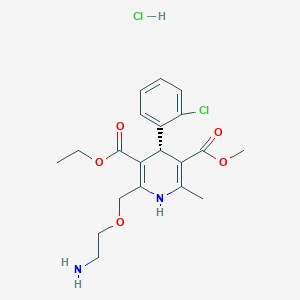
Amlodipine hydrochloride, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amlodipine hydrochloride, (R)-, is a medication used to lower blood pressure and prevent chest pain. It belongs to a group of medications known as dihydropyridine-type calcium channel blockers. By widening of blood vessels it lowers blood pressure. In angina, amlodipine increases blood flow to the heart muscle to relieve pain due to angina.
Applications De Recherche Scientifique
1. Drug Delivery System Development
Amlodipine hydrochloride has been used in the development of drug delivery systems. A study by Arunkumar et al. (2019) focused on creating bilayer tablets using Amlodipine besylate, a salt form of Amlodipine, as a model drug. This research aimed at developing a formulation platform to minimize the time and effort in drug system development.
2. Chiral Separation and Analysis
The chiral properties of Amlodipine hydrochloride have been a subject of research, especially regarding the separation and analysis of its enantiomers. Hancu et al. (2015) conducted a study using capillary electrophoresis for the enantiomeric separation of Amlodipine, highlighting its application in pharmaceutical analysis (Hancu et al., 2015).
3. Quantum Chemistry in Chiral Separation
Ding et al. (2018) explored the use of quantum chemistry calculations in the design of chiral ionic liquids for the separation of racemic Amlodipine. This study indicates a significant step towards efficient and precise separation methods for chiral drugs like Amlodipine (Ding et al., 2018).
4. Nitric Oxide Release Mechanisms
Research by Zhang et al. (2002) revealed that the R+ enantiomer of Amlodipine is responsible for the release of nitric oxide, a significant finding for understanding the drug's mechanism in treating cardiovascular diseases (Zhang et al., 2002).
5. Stereoselective Pharmacokinetics
The pharmacokinetics of Amlodipine's enantiomers have been studied to understand their differential effects. A study by Ohmori et al. (2003) investigated the stereoselective pharmacokinetics of Amlodipine in elderly hypertensive patients, providing insights into age-related variations in drug metabolism (Ohmori et al., 2003).
6. Stability Indicating Methods
Naidu et al. (2005) developed a stability-indicating HPLC method for the simultaneous determination of Amlodipine and other drugs, highlighting its importance in ensuring drug quality and efficacy (Naidu et al., 2005).
7. Influence on Cytochrome P450
A study by Krasulová et al. (2017) investigated the impact of Amlodipine enantiomers on human microsomal cytochromes P450, providing valuable insights into potential drug-drug interactions and the differential inhibitory potency of the enantiomers (Krasulová et al., 2017).
8. Transdermal Drug Delivery
Research by Kaur et al. (2014) explored the use of microneedles for enhancing the percutaneous penetration of Amlodipine, opening new avenues for transdermal drug delivery systems (Kaur et al., 2014).
9. Electrosensor for Chiral Separation
Lisha et al. (2017) developed a magnetic biosensor for the effective separation and quantification of Amlodipine enantiomers, demonstrating a novel approach in clinical pharmacy and pharmacokinetics studies (Lisha et al., 2017).
Propriétés
Numéro CAS |
1027337-86-5 |
|---|---|
Nom du produit |
Amlodipine hydrochloride, (R)- |
Formule moléculaire |
C20H26Cl2N2O5 |
Poids moléculaire |
445.34 |
Nom IUPAC |
3-ethyl 5-methyl (S)-2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride |
InChI |
1S/C20H25ClN2O5.ClH/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;/h5-8,17,23H,4,9-11,22H2,1-3H3;1H/t17-;/m1./s1 |
Clé InChI |
BSBOZVBRVBLCLO-UNTBIKODSA-N |
SMILES |
Cl.CCOC(=O)C1=C(COCCN)NC(=C([C@H]1c2ccccc2Cl)C(=O)OC)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Amlodipine hydrochloride, (R)- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



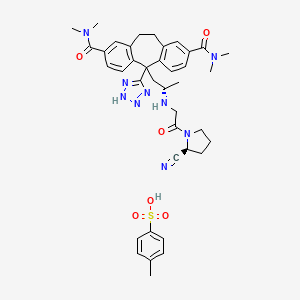

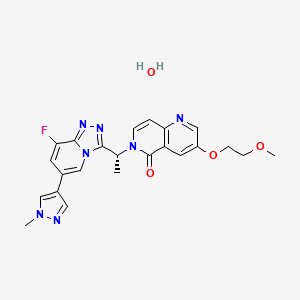
![2-{4-[(2s)-4-[(6-Aminopyridin-3-Yl)sulfonyl]-2-(Prop-1-Yn-1-Yl)piperazin-1-Yl]phenyl}-1,1,1,3,3,3-Hexafluoropropan-2-Ol](/img/structure/B605407.png)

![4-(2-[(5-Fluoro-6-Methoxypyridin-3-Yl)amino]-5-{(1r)-1-[4-(Methylsulfonyl)piperazin-1-Yl]ethyl}pyridin-3-Yl)-6-Methyl-1,3,5-Triazin-2-Amine](/img/structure/B605409.png)
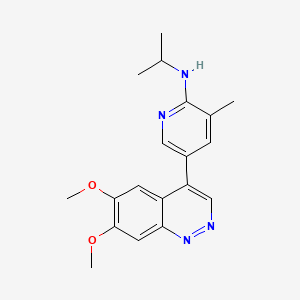
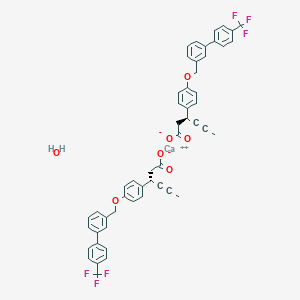

![(5s)-7-(2-Fluoropyridin-3-Yl)-3-[(3-Methyloxetan-3-Yl)ethynyl]spiro[chromeno[2,3-B]pyridine-5,4'-[1,3]oxazol]-2'-Amine](/img/structure/B605420.png)
